5-Methyl-2-(3-methylbutyl)pyridin-3-amine
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Overview
Description
5-Methyl-2-(3-methylbutyl)pyridin-3-amine is an organic compound with the molecular formula C₁₁H₁₈N₂. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is characterized by the presence of a methyl group at the 5th position and a 3-methylbutyl group at the 2nd position of the pyridine ring, along with an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-nitro-5-chloropyridine with diethyl malonate, followed by decarboxylation and reduction reactions . The reaction conditions typically involve the use of sodium and potassium hydroxide as bases, and the reduction step may employ hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-methylbutyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-2-(3-methylbutyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pesticides, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridin-3-amine: Lacks the 3-methylbutyl group, making it less hydrophobic.
2-(3-Methylbutyl)pyridin-3-amine: Lacks the methyl group at the 5th position, affecting its steric properties.
3-Amino-5-methylpyridine: Similar structure but without the 3-methylbutyl group, leading to different reactivity and solubility properties
Uniqueness
5-Methyl-2-(3-methylbutyl)pyridin-3-amine is unique due to the presence of both a methyl group and a 3-methylbutyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
5-methyl-2-(3-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-8(2)4-5-11-10(12)6-9(3)7-13-11/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
ZLWMTVMKAYPQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CCC(C)C)N |
Origin of Product |
United States |
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